Aniline, N-(2-bromoallyl)-
Description
The exact mass of the compound Aniline, N-(2-bromoallyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
15332-75-9 |
|---|---|
Molecular Formula |
C9H10BrN |
Molecular Weight |
212.09 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)aniline |
InChI |
InChI=1S/C9H10BrN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2 |
InChI Key |
LWQICASDSYKVPZ-UHFFFAOYSA-N |
SMILES |
C=C(CNC1=CC=CC=C1)Br |
Canonical SMILES |
C=C(CNC1=CC=CC=C1)Br |
Other CAS No. |
15332-75-9 |
Origin of Product |
United States |
Contextual Significance in Contemporary Organic Chemistry
The field of organic synthesis is continually driven by the need to create complex molecules with high levels of efficiency, selectivity, and atom economy. A key strategy in achieving this is the use of multifunctional synthons that can participate in a variety of chemical transformations to build intricate molecular frameworks. The development of novel catalytic systems, particularly those based on transition metals like palladium and gold, has further expanded the toolkit of synthetic chemists, enabling reactions that were previously challenging or impossible. nih.govnih.gov
In this context, molecules like N-(2-bromoallyl)aniline are of great interest. They contain multiple reactive sites that can be selectively manipulated to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in many biologically active molecules and advanced materials. The strategic incorporation of functionalities such as a bromoalkene and an aniline (B41778) moiety within a single molecule allows for sequential and diverse reaction pathways, making it a valuable asset in the synthesis of complex targets.
N 2 Bromoallyl Aniline As a Versatile Synthon in Complex Molecule Construction
N-Alkylation Approaches for N-(2-Bromoallyl)aniline Synthesis
N-alkylation represents a fundamental and direct approach for forming the crucial carbon-nitrogen bond in N-(2-bromoallyl)aniline. This strategy typically involves the reaction of an aniline precursor with an allyl halide.
The most straightforward method for synthesizing N-(2-bromoallyl)aniline is the direct N-alkylation of aniline with 2,3-dibromopropane. This reaction is a type of nucleophilic substitution where the nitrogen atom of aniline attacks the electrophilic carbon of the alkyl halide. The reaction of aniline with 1,3-dibromopropane (B121459) is known to proceed as an N-alkylation. lookchem.com Similarly, using 2,3-dibromopropene (B1205560) as the alkylating agent allows for the introduction of the 2-bromoallyl group onto the aniline nitrogen.
The process often requires a base to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product. Triethylamine is a common choice for this purpose in the N-alkylation of primary aromatic amines. koreascience.kr The use of ionic liquids as a solvent has also been explored to facilitate the N-alkylation of anilines with various alkyl halides, offering a potentially "green" alternative to volatile organic solvents.
While direct N-alkylation is a valuable technique, it has notable limitations. A primary challenge is controlling the degree of alkylation. The initially formed secondary amine, N-(2-bromoallyl)aniline, can undergo a second alkylation to yield a tertiary amine, N,N-bis(2-bromoallyl)aniline. molaid.com This over-alkylation leads to a mixture of products, reducing the yield of the desired mono-alkylated compound and complicating purification.
The reactivity of the aniline derivative also plays a crucial role. Anilines with electron-donating groups are generally more nucleophilic and react more readily, but may also be more prone to over-alkylation. Conversely, anilines bearing strong electron-withdrawing groups are less reactive, potentially requiring harsher reaction conditions. nih.gov The choice of solvent and base is critical in optimizing the selectivity for mono-alkylation over di-alkylation. koreascience.kr Modern approaches, such as visible-light-induced metallaphotoredox catalysis, have been developed to provide a more general and controlled N-alkylation platform, overcoming some of the limitations of traditional thermal methods. princeton.edu
| Aniline Type | Alkylating Agent | Typical Conditions | Key Challenge | Reference |
|---|---|---|---|---|
| Primary Aromatic Amines | Alkyl Halides (e.g., 2,3-Dibromopropene) | Base (e.g., Triethylamine), Room Temperature | Over-alkylation (formation of tertiary amines) | koreascience.kr |
| Substituted Anilines | Alkyl Halides | Ionic Liquids as solvent | Controlling selectivity for mono-alkylation | |
| Diverse N-nucleophiles | Alkyl Bromides | Visible-light, Copper-catalyst | Substrate-dependent limitations of thermal methods | princeton.edu |
Organometallic Reagent-Mediated Synthetic Routes to N-(2-Bromoallyl)aniline Systems
Organometallic chemistry offers powerful and highly specific alternatives for synthesizing and functionalizing N-(2-bromoallyl)aniline systems. These methods involve the creation of reactive organometallic intermediates that can undergo unique transformations.
A key transformation of N-(2-bromoallyl)amines involves the generation of vinyllithium (B1195746) species through a halogen-lithium exchange reaction. wikipedia.org This reaction is typically performed at low temperatures using an organolithium reagent such as tert-butyllithium (B1211817). The exchange is a kinetically controlled process and is generally very fast, often proceeding with retention of the double bond's stereochemistry. wikipedia.org The rate of exchange follows the trend of I > Br > Cl for the halogen. wikipedia.org
For N-(2-bromoallyl)-N-methylaniline, treatment with tert-butyllithium results in the exchange of the bromine atom for a lithium atom, forming a highly reactive 2-lithioallyl amine intermediate. This vinyllithium derivative is a potent nucleophile and can be trapped with various electrophiles, providing a pathway to a wide range of functionalized molecules. This method is crucial for subsequent reactions, such as those involving zirconocene (B1252598) complexes. However, side reactions can occur; for instance, Wurtz-Fittig-type coupling between the newly formed organolithium and the cogenerated alkyl halide is a known complication. researchgate.net
A sophisticated synthetic route utilizes zirconocene complexes to mediate the transformation of N-(2-bromoallyl)aniline derivatives. researchgate.netresearchgate.net The process begins with the treatment of N-(2-bromoallyl)-N-methylaniline with tert-butyllithium, followed by reaction with zirconocene methyl chloride. This sequence generates a zirconacyclopropene, which is an alkyne-zirconocene complex.
This zirconocene complex is a versatile intermediate that can undergo regioselective insertion reactions with various unsaturated molecules like alkenes and benzophenone. researchgate.netresearchgate.net For example, reaction with butyl vinyl ether, followed by treatment with iodine, yields a 1,3-butadiene (B125203) derivative. This zirconium-mediated cross-coupling provides a powerful tool for constructing complex molecular architectures from the relatively simple N-(2-bromoallyl)aniline scaffold. researchgate.net
| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product Type | Reference |
|---|---|---|---|---|---|
| N-(2-bromoallyl)-N-methylaniline | 1. t-BuLi; 2. Zirconocene methyl chloride | Zirconacyclopropene complex | Insertion of butyl vinyl ether, then I₂ | 1,3-Butadiene derivative | |
| N-(2-bromoallyl)-N-methylaniline | - | Propargylamine-zirconocene complex | Regioselective insertion with alkenes | Functionalized amines | researchgate.net |
| Bis(2-bromoallyl)amines | t-BuLi | Bis(2-lithioallyl)amines | Intramolecular carbometallation | Dilithiated dihydropyrroles | lookchem.com |
Alternative Synthetic Pathways for N-(2-Bromoallyl)amine Scaffolds
Beyond direct alkylation and the specific organometallic routes described, other modern synthetic methods have been applied to the N-(2-bromoallyl)amine framework. One such approach involves a dual photoredox/nickel-catalyzed cross-coupling reaction. This method allows for the functionalization of N-(2-bromoallyl)amine derivatives by coupling them with various alkyl halides, demonstrating the utility of this scaffold as a molecular platform. researchgate.net
Furthermore, the N,N-bis(2-bromoallyl)amine scaffold serves as a precursor in more complex synthetic strategies. For instance, it has been used in a gold-catalyzed double benzannulation reaction to regioselectively synthesize functionalized carbazoles, which are important heterocyclic motifs in medicinal chemistry and materials science. rsc.org These alternative pathways highlight the versatility of the N-(2-bromoallyl)amine core structure in accessing diverse and valuable chemical entities. nih.govresearchgate.netnih.gov
Incidental Formation in Early Reports of Methyleneaziridine Synthesis
The scientific record of N-(2-bromoallyl)aniline and its derivatives is intrinsically linked to the early investigations into the synthesis of methyleneaziridines. Initial attempts to prepare propargylamines unexpectedly yielded these three-membered heterocyclic compounds, with N-(2-bromoallyl)aniline precursors playing a role in this serendipitous discovery.
In a foundational 1951 study by Pollard and Parcell, the reaction of N-(2-bromoallyl)ethylamine, a close structural analog of N-(2-bromoallyl)aniline, with sodium amide in liquid ammonia (B1221849) was intended to produce the corresponding propargylamine. nih.govresearchgate.net Instead of the expected product, the reaction yielded a product that was initially misidentified as an N-allylidene-alkylamine. nih.govresearchgate.net This marked one of the first documented instances of a reaction pathway leading to the formation of a methyleneaziridine skeleton from an N-(2-bromoallyl)amine derivative. nih.gov
Subsequent work by Bottini and Roberts in 1957 clarified the structure of the product from the reaction of N-(2-bromoallyl)ethylamine and sodium amide, identifying the major product as N-ethylallenimine and also isolating a small amount of the originally anticipated N-ethylpropargylamine. researchgate.net These early studies were pivotal, as they demonstrated that the treatment of N-(2-bromoallyl) substituted amines with a strong base could lead to intramolecular cyclization, forming a methyleneaziridine ring, or undergo rearrangement to form other unsaturated products, rather than the straightforward substitution or elimination products.
While these initial key findings centered on the ethylamine (B1201723) derivative, they laid the groundwork for investigating similar reactions with other amines. The synthesis of N-aryl methyleneaziridines, such as the one derived from N-(2-bromoallyl)aniline, was recognized as a more significant challenge. nih.gov Nevertheless, the principle of base-induced cyclization of an N-(2-bromoallyl)amine to a methyleneaziridine was established in these early reports. The reaction of aniline with 2,3-dibromopropene serves as a common method to synthesize the N-(2-bromoallyl)aniline precursor for these types of investigations.
The following table summarizes the key findings from these early reports on the reaction of N-(2-bromoallyl)amine derivatives under basic conditions.
| Reactant | Base/Solvent | Intended Product | Actual Product(s) | Reference |
| N-(2-Bromoallyl)ethylamine | Sodium Amide / Liquid Ammonia | Propargylamine | Initially identified as N-allylidene-alkylamine, later corrected to N-ethylallenimine (major) and N-ethylpropargylamine (minor) | nih.govresearchgate.net |
Reactivity and Advanced Chemical Transformations of N 2 Bromoallyl Aniline Derivatives
Intramolecular Cyclization and Annulation Reactions of N-(2-Bromoallyl)aniline Systems
The unique structural features of N-(2-bromoallyl)aniline and its derivatives make them valuable precursors for a variety of intramolecular cyclization and annulation reactions, leading to the formation of diverse nitrogen-containing heterocyclic structures. These transformations often proceed with high efficiency and selectivity, providing access to complex molecular architectures from readily available starting materials.
Carbolithiation Cascades for the Synthesis of Nitrogen Heterocycles (e.g., Pyrrolidine (B122466), Hexahydroindole)
Intramolecular carbolithiation of N-allyl-N-(2-lithioallyl)amines, generated in situ from the corresponding N-allyl-N-(2-bromoallyl)amines via bromine-lithium exchange, serves as a powerful tool for the synthesis of functionalized pyrrolidines and hexahydroindoles. academie-sciences.frresearchgate.net The reaction course is influenced by the nature of the substituent on the nitrogen atom. When the nitrogen substituent is an alkyl group, a 5-exo intramolecular carbolithiation occurs in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), yielding 3-lithiomethyl-4-methylenepyrrolidines. academie-sciences.fr However, with an aryl substituent on the nitrogen, the reaction can lead to the formation of a secondary amide. academie-sciences.fr
The strategic placement of substituents on the allyl moiety can direct the regioselectivity of the cyclization. The presence of a moderately activating group at the terminal position of the double bond favors a 5-exo cyclization pathway. academie-sciences.fr This methodology has been successfully applied to synthesize a range of functionalized pyrrolidine and hexahydroindole derivatives. academie-sciences.frresearchgate.net
A notable application of this strategy involves the enantioselective intermolecular carbolithiation of (E)-N-benzyl-2-(prop-1-enyl)aniline. beilstein-journals.org Subsequent trapping of the resulting organolithium intermediate with an electrophile, followed by in situ ring closure and dehydration, affords substituted indoles with high enantioselectivity. beilstein-journals.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-allyl-N-(2-bromoallyl)amine (aliphatic) | 1. t-BuLi, TMEDA; 2. Electrophile | 3-(Substituted-methyl)-4-methylenepyrrolidine | Varies | academie-sciences.fr |
| N-allyl-N-(2-bromoallyl)aniline (aromatic) | 1. t-BuLi, TMEDA; 2. H2O | Secondary amide | Varies | academie-sciences.fr |
| N-(2-bromoallyl)-N-(3-functionalized)allylamines | 1. t-BuLi; 2. Electrophile | Functionalized pyrrolidines and hexahydroindoles | Varies | academie-sciences.frresearchgate.net |
| (E)-N-benzyl-2-(prop-1-enyl)aniline | 1. n-BuLi, (-)-sparteine; 2. Electrophile | 2-Substituted indoles | up to 86% ee | beilstein-journals.org |
Base-Induced Ring Closure for Methyleneaziridine Formation from N-(2-Bromoallyl)alkylamines
The treatment of N-(2-bromoallyl)alkylamines with a strong base, such as sodium amide, can induce an intramolecular cyclization to form methyleneaziridines. researchgate.netacs.org This reaction pathway is distinct from the dehydrohalogenation of N-(2-bromoallyl)dialkylamines, which typically leads to tertiary acetylenic amines. researchgate.net The formation of N-allylidene-alkylamines has also been observed as a result of the dehydrohalogenation of N-(2-bromoallyl)alkylamines. researchgate.netacs.org Methyleneaziridines are highly strained and reactive molecules, making them valuable intermediates in organic synthesis. rsc.orgdnu.dp.ua They can undergo a variety of transformations, including ring-opening reactions and cycloadditions. researchgate.netrsc.org
| Starting Material | Reagent | Product | Reference |
| N-(2-bromoallyl)alkylamine | Sodium amide | Methyleneaziridine | researchgate.netacs.org |
| N-(2-bromoallyl)dialkylamine | Sodium amide | Tertiary acetylenic amine | researchgate.net |
Indole (B1671886) Annulation via Tethered Benzyne (B1209423) Intermediates Derived from N-(2-Bromoallyl)fluoroanilines
A powerful strategy for the synthesis of indoles involves the generation of a benzyne intermediate tethered to a nucleophilic nitrogen. researchgate.netresearchgate.net Specifically, treatment of N-(2-bromoallyl)-N-methyl-2-fluoroaniline with tert-butyllithium (B1211817) generates a tethered benzyne intermediate. researchgate.netresearchgate.net This intermediate undergoes a subsequent intramolecular cyclization to form a 3-methylideneindole derivative with a C(4) anion. caltech.edu This anionic species can then be trapped with various electrophiles to yield functionalized indoles. caltech.edu The reaction proceeds with high selectivity, as the aryne is generated by the elimination of the aryl fluoride. caltech.edu This method provides a versatile route to substituted indoles, which are important structural motifs in many biologically active compounds. nih.gov
| Starting Material | Reagent | Intermediate | Final Product | Reference |
| N-(2-bromoallyl)-N-methyl-2-fluoroaniline | tert-Butyllithium | Tethered benzyne | 4-Substituted-3-methylideneindole | researchgate.netresearchgate.netcaltech.edu |
Double Benzannulation Strategies for Carbazole (B46965) Nuclei from Bis(2-Bromoallyl)amine Precursors
Carbazole nuclei, which consist of a tricyclic system with two benzene (B151609) rings fused to a central pyrrole (B145914) ring, can be synthesized through double benzannulation strategies starting from N,N-bis(2-bromoallyl)amines. rsc.orgrsc.orgresearchgate.net A "back-to-front" approach has been developed that combines organolithium chemistry with gold catalysis. researchgate.netnih.gov This method begins with the intramolecular carbolithiation of N,N-bis(2-lithioallyl)amines to generate 3,4-bis(lithiomethyl)dihydropyrrole intermediates. These intermediates can react with various electrophiles, such as carboxylic esters or Weinreb amides, to produce ketopyrroles. researchgate.net These ketopyrroles are then converted into mono- or bis(alkynol)pyrroles, which, under gold catalysis, undergo a double benzannulation reaction to afford regioselectively substituted carbazoles in good yields. rsc.orgresearchgate.netnih.gov This strategy allows for the construction of functionalized carbazoles from readily available starting materials. rsc.orgnih.gov
| Precursor | Key Intermediates | Catalyst | Final Product | Yield (%) | Reference |
| N,N-Bis(2-bromoallyl)amine | 3,4-Bis(lithiomethyl)dihydropyrrole, Ketopyrrole, Bis(alkynol)pyrrole | NaAuCl4·2H2O | Substituted Carbazole | 60-85 | rsc.orgresearchgate.netnih.gov |
Transition Metal-Catalyzed Transformations of N-(2-Bromoallyl)aniline Derivatives
Transition metal catalysis offers a versatile and efficient platform for the transformation of N-(2-bromoallyl)aniline derivatives into a wide array of valuable organic molecules. These catalytic systems enable unique coupling and insertion reactions that are often difficult to achieve through traditional synthetic methods.
Zirconium-Catalyzed Coupling and Insertion Processes
Zirconium-based catalysts have proven to be particularly effective in mediating the coupling and insertion reactions of N-(2-bromoallyl)aniline derivatives. One notable example involves the treatment of N-(2-bromoallyl)-N-methylaniline with tert-butyllithium followed by reaction with zirconocene (B1252598) methyl chloride. This sequence generates a zirconacyclopropene (or alkyne-zirconocene complex) intermediate. This reactive intermediate can then undergo insertion reactions with various unsaturated molecules. For instance, reaction with butyl vinyl ether, followed by treatment with iodine, leads to the formation of a 1,3-butadiene (B125203) derivative. This process represents a three-component coupling reaction, combining the N-(2-bromoallyl)aniline derivative, an enol ether, and an electrophile, all mediated by a zirconium complex. Such methodologies provide a straightforward route to functionalized dienes from simple starting materials. Zirconium catalysts are also utilized in other transformations, such as asymmetric Kabachnik-Fields reactions, although not directly involving N-(2-bromoallyl)aniline as a substrate. The development of catalytic processes using zirconium complexes is an active area of research, aiming to avoid the use of stoichiometric amounts of the metal.
| Starting Material | Reagents | Intermediate | Coupling Partner | Product | Reference |
| N-(2-bromoallyl)-N-methylaniline | 1. t-BuLi; 2. Zirconocene methyl chloride | Zirconacyclopropene | Butyl vinyl ether | 1,3-Butadiene derivative |
Nickel-Catalyzed Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions to Fused Anilines)
Nickel-catalyzed cycloaddition reactions offer an efficient route to the synthesis of fused heterocyclic systems. researchgate.net While direct examples involving N-(2-bromoallyl)aniline in nickel-catalyzed [2+2+2] cycloadditions to form fused anilines are not extensively detailed in the provided search results, the general principle of using nickel catalysts to assemble complex cyclic structures from simpler precursors is well-established. researchgate.netpurdue.edu These reactions typically involve the coordination of unsaturated substrates, such as diynes and nitriles, to a nickel(0) center, followed by oxidative cyclization to form a nickelacycle. researchgate.net Reductive elimination then furnishes the final fused ring system. researchgate.net The versatility of nickel catalysis is demonstrated by its ability to facilitate various cycloaddition pathways, including [3+2+2] cycloadditions. researchgate.net The application of nickel catalysis to the functionalization of aniline (B41778) derivatives through C-H activation has also been reported, highlighting the broad utility of nickel in amine chemistry. researchgate.netmdpi.com
Radical Chemistry Applications Involving N-(2-Bromoallyl)amine Scaffolds
The bromoallyl moiety in N-(2-bromoallyl)aniline derivatives serves as a precursor for radical generation, enabling a range of synthetically useful transformations.
Mechanistic Investigations of Reactions Involving N 2 Bromoallyl Aniline Derivatives
Elucidation of Organometallic Reaction Mechanisms
Organometallic reagents and catalysts offer powerful tools for activating the different functional groups within N-(2-bromoallyl)aniline derivatives, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. The elucidation of these reaction mechanisms is key to harnessing their synthetic potential.
Zirconium-based reagents and catalysts have been shown to mediate a range of transformations involving amines and unsaturated systems. nih.govacs.org For precursors like N-(2-bromoallyl)aniline, two primary mechanistic pathways can be proposed based on existing literature for related compounds: surface-catalyzed activation and the formation of discrete zirconaaziridine intermediates.
One plausible mechanism involves a heterogeneous catalyst, such as tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂). rsc.org In this model, the aniline's nitrogen atom is activated by interacting with a basic site on the ZrO₂ support, while the allylic portion of the molecule is simultaneously activated by a Brønsted acidic site (W–OH–Zr). rsc.org This dual activation facilitates a nucleophilic attack, leading to bond formation. This pathway has been shown to be highly selective for monoallylation, as the steric bulk of the already-allylated product prevents it from re-engaging with the catalyst's active sites, thereby inhibiting over-reaction. rsc.org
Table 1: Proposed Zirconium-Mediated Mechanistic Steps
| Step | Pathway 1: Heterogeneous Catalysis (WO₃/ZrO₂) | Pathway 2: Homogeneous Catalysis (Zirconaaziridine) |
| 1. Activation | Dual activation: N-H bond on basic ZrO₂ site, allyl group on acidic W-OH-Zr site. rsc.org | Formation of an active Zr-amide catalyst. |
| 2. C-N Formation | Intramolecular nucleophilic attack. | Intramolecular alkene insertion to form a zirconaaziridine metallacycle. acs.orgnih.gov |
| 3. Intermediate | Surface-bound intermediate. | Discrete zirconaaziridine complex. nih.gov |
| 4. Product Release | Desorption from catalyst surface. | Transamination followed by β-hydrogen abstraction to regenerate the catalyst. nih.gov |
Understanding Reaction Cascades and Rearrangements
The structure of N-(2-bromoallyl)aniline is primed for intramolecular reactions, leading to complex cascades and rearrangements that form strained or functionalized heterocyclic products. Understanding the mechanisms of these transformations is essential for controlling the synthesis of specific molecular architectures.
The formation of methyleneaziridines from N-(2-bromoallyl)aniline precursors represents a classic example of an intramolecular cyclization. The mechanism is initiated by a base, which deprotonates the aniline (B41778) nitrogen to form a more nucleophilic anilide anion. This is followed by an intramolecular nucleophilic substitution (Sₙ2) reaction, where the anilide attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the highly strained, three-membered methyleneaziridine ring. This transformation is analogous to the first accidental synthesis of methyleneaziridines from N-(2-bromoallyl)ethylamine using sodium amide as a base.
Once formed, the N-phenyl-2-methyleneaziridine intermediate is a highly reactive species due to significant ring strain. It can undergo a variety of subsequent transformations. Nucleophilic attack is a common reaction pathway, where a nucleophile can attack either the exocyclic methylene (B1212753) carbon or one of the ring carbons, leading to ring-opening and the formation of functionalized aniline derivatives. These intermediates are valuable in multicomponent reactions for building more complex molecular scaffolds.
Table 2: Mechanistic Overview of Methyleneaziridine Formation and Reaction
| Stage | Description | Key Features |
| Formation | Base-mediated deprotonation of the aniline N-H group. | Generation of an anilide anion. |
| Intramolecular Sₙ2 attack of the anilide on the C-Br bond. | Displacement of bromide; formation of a three-membered ring. | |
| Transformation | Nucleophilic ring-opening. | Attack at the exocyclic methylene or ring carbons relieves ring strain. |
| Rearrangements & Decompositions | Can undergo photolytic or thermal decomposition to yield alkenes and nitriles. | |
| Cycloadditions | The strained double bond can participate in cycloaddition reactions. |
Intramolecular carbolithiation provides a powerful method for constructing functionalized pyrrolidine (B122466) rings from N-(2-bromoallyl)aniline derivatives. Detailed mechanistic studies have revealed a nuanced reaction pathway. rsc.org The process typically begins with the treatment of an N-allyl-N-(2-bromoallyl)aniline substrate with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures. nih.gov
The first step is a halogen-metal exchange, where the bromine atom on the bromoallyl group is replaced by lithium, generating a highly reactive N-allyl-N-(2-lithioallyl)amine intermediate. rsc.org This species then undergoes a spontaneous intramolecular carbolithiation. Contrary to initial proposals of a 6-endo cyclization, detailed investigations have confirmed that the reaction proceeds via a kinetically favored 5-exo-trig cyclization . rsc.org In this step, the lithiated vinylic carbon attacks the terminal carbon of the neighboring allyl group, forming a five-membered pyrrolidine ring with an exocyclic methylene group.
The resulting organolithium intermediate, a 3-(lithiomethyl)-4-methylenepyrrolidine derivative, can then be trapped by various electrophiles, allowing for the introduction of a wide range of functional groups at the 3-position of the pyrrolidine ring. rsc.org This method allows for the synthesis of diverse 3-functionalized-4-methylenepyrrolidines from simple starting materials.
Table 3: Key Steps in the Intramolecular Carbolithiation of N-(2-Bromoallyl)aniline Derivatives
| Step | Mechanistic Event | Intermediate Species | Result |
| 1. Initiation | Halogen-metal exchange with t-BuLi. nih.gov | N-allyl-N-(2-lithioallyl)amine. | Formation of a vinyllithium (B1195746) species. |
| 2. Cyclization | 5-exo-trig intramolecular carbolithiation. rsc.org | 3-(lithiomethyl)-4-methylenepyrrolidine derivative. | Formation of a five-membered ring. |
| 3. Functionalization | Trapping with an electrophile (E⁺). | N/A | Synthesis of 3-(functionalized)-4-methylenepyrrolidines. rsc.org |
Applications of N 2 Bromoallyl Aniline Derivatives in Advanced Organic Synthesis
Building Blocks for Diverse Nitrogen-Containing Heterocyclic Systems
The inherent reactivity of N-(2-bromoallyl)aniline derivatives is particularly well-suited for the synthesis of nitrogen heterocycles, which are core components of many pharmaceuticals and biologically active compounds.
The intramolecular carbolithiation of N-2-bromoallyl-N-(3-functionalized)allylamines serves as a powerful method for creating functionalized pyrrolidine (B122466) and hexahydroindole frameworks. researchgate.netresearchgate.net This methodology involves a bromine-lithium exchange on the N-(2-bromoallyl) group, generating a vinyllithium (B1195746) species that can then undergo an intramolecular cyclization. The reaction proceeds efficiently, allowing for the construction of these valuable heterocyclic systems from simple starting materials. researchgate.netresearchgate.net The course of the reaction begins with a 5-exo cyclization, leading to the formation of 3-functionalized-4-methylenepyrrolidines. researchgate.net This approach has proven effective for synthesizing a variety of interesting and functionalized pyrrolidine and hexahydroindole derivatives. researchgate.netresearchgate.net
Table 1: Synthesis of Pyrrolidine and Hexahydroindole Derivatives
| Starting Material Class | Key Reaction | Product Framework | Reference |
|---|---|---|---|
| N-2-bromoallyl-N-(3-functionalized)allylamines | Intramolecular Carbolithiation | Functionalized Pyrrolidines and Hexahydroindoles | researchgate.netresearchgate.net |
Methyleneaziridines are highly strained, three-membered heterocycles with significant potential in organic synthesis. rsc.org A primary route to these compounds involves the base-induced cyclization of 2-bromo-2-propenylamines. rsc.orgmdma.chthieme-connect.de In this reaction, a strong base, such as sodium amide in liquid ammonia (B1221849), is used to facilitate the intramolecular displacement of the bromide, forming the aziridine (B145994) ring. rsc.orgthieme-connect.de
While various base-solvent combinations have been explored, the use of potassium tert-butoxide in tetrahydrofuran (B95107) has been shown to yield the desired 2-methyleneaziridines, although this can be in competition with the formation of substitution byproducts. mdma.ch These methyleneaziridine products are not merely synthetic curiosities; they serve as excellent substrates for further chemical transformations. For instance, they can undergo ring-expansion reactions with azides that bear electron-withdrawing substituents to produce β-lactam derivatives, specifically 1-(arylmethyl)-2-iminoazetidines, demonstrating their utility in accessing other important heterocyclic scaffolds. mdma.chnih.gov
Table 2: Synthesis and Transformation of Methyleneaziridines
| Precursor Class | Reaction Type | Intermediate Motif | Downstream Product | Reference |
|---|---|---|---|---|
| N-(2-Bromoallyl)amines | Base-induced Cyclization | Methyleneaziridine | β-Lactams (e.g., 1-(arylmethyl)-2-iminoazetidines) | rsc.orgmdma.chthieme-connect.denih.gov |
Derivatives such as N,N-bis(2-bromoallyl)amines are key starting materials for the innovative "back-to-front" synthesis of functionalized indoles and carbazoles. researchgate.netresearchgate.net This strategy combines organolithium chemistry with gold catalysis. researchgate.netresearchgate.net The process begins with the formation of ketopyrroles through an intramolecular carbolithiation of N,N-bis(2-lithioallyl)amines. researchgate.net These ketopyrroles are then converted into mono- or bis(alkynol)pyrroles. researchgate.net In the final step, a gold catalyst, such as NaAuCl₄·2H₂O, promotes a benzannulation reaction to construct the indole (B1671886) or carbazole (B46965) ring system with yields ranging from 60-85%. researchgate.netnih.gov This method is highly effective for creating regioselectively substituted indoles and carbazoles. researchgate.netnih.gov
Palladium-catalyzed reactions also provide a powerful avenue to indole scaffolds from aniline (B41778) derivatives. organic-chemistry.orgnih.govnih.gov These methods often involve the cyclization of N-aryl imines or the annulation of anilines with bromoalkynes, proceeding through C-H bond activation and functionalization under mild conditions. organic-chemistry.orgnih.gov
Table 3: Synthesis of Indole and Carbazole Scaffolds
| Starting Material | Catalyst/Reagents | Key Strategy | Product | Reference |
|---|---|---|---|---|
| N,N-Bis(2-bromoallyl)amines | Organolithium reagents, Gold catalyst (e.g., NaAuCl₄·2H₂O) | "Back-to-Front" Synthesis via Ketopyrroles and Benzannulation | Functionalized Indoles and Carbazoles | researchgate.netresearchgate.netnih.gov |
| N-Aryl Imines (from Anilines) | Palladium catalyst, O₂ | Aerobic Oxidative Cyclization | Indoles | nih.gov |
Role in the Assembly of Complex Carbon Skeletons (e.g., Butadienes)
While the predominant application of N-(2-bromoallyl)aniline derivatives lies in the synthesis of nitrogen heterocycles, the structural subunits can also be implicated in the formation of complex carbon skeletons. The synthesis of 2-substituted 1,3-butadienes is a critical process in organic chemistry, as these motifs are fundamental building blocks. nih.gov One established two-step procedure involves the dehydrohalogenation of 3-alkyl-4-bromo-1-butenes, which are themselves products of the Sₙ2′ substitution of 1,4-dibromo-2-butene. nih.gov Although direct fragmentation of N-(2-bromoallyl)aniline to form a butadiene is not extensively documented, the chemistry highlights a potential, albeit indirect, connection where the bromoallyl moiety is a key reactive feature for transformations that could lead to diene systems. Furthermore, butadiene itself is a major industrial feedstock used in reactions with anilines, such as in palladium-catalyzed telomerization, to produce octadienyl aniline derivatives, which can then be cyclized to form quinolines. researchgate.netjuniperpublishers.com
Computational and Theoretical Studies on N 2 Bromoallyl Aniline Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating molecular properties and reaction energetics. wikipedia.org
While specific DFT studies on N-(2-bromoallyl)aniline are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on analogous systems. A quantum chemical characterization of N-(2-bromoallyl)aniline would involve calculating a range of molecular properties to understand its electronic nature and reactivity.
These properties are typically calculated using a chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) that are known to provide a good balance of accuracy and computational cost for organic molecules. iaset.usnih.gov
Key quantum chemical descriptors that would be investigated include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the partial positive or negative charge on each atom.
Table 1: Hypothetical Quantum Chemical Descriptors for N-(2-Bromoallyl)aniline
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations. Actual values would require specific computational studies.
DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and kinetics. iaset.us
Potential reaction pathways for N-(2-bromoallyl)aniline that could be investigated using DFT include:
Intramolecular Cyclization: The molecule could potentially undergo an intramolecular reaction, where the aniline (B41778) nitrogen attacks the electrophilic carbon of the bromoallyl group, leading to the formation of a heterocyclic ring system. DFT calculations could model the transition state for this cyclization and determine the activation barrier.
Nucleophilic Substitution: The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions at the allylic position. DFT could be used to model the reaction with various nucleophiles and compare the energetics of different pathways (e.g., SN2 vs. SN2').
Electrophilic Addition to the Alkene: The double bond in the allyl group can undergo electrophilic addition reactions. Theoretical calculations could predict the regioselectivity and stereoselectivity of such additions.
Table 2: Hypothetical Energetics for a Proposed Intramolecular Cyclization of N-(2-Bromoallyl)aniline
| Parameter | Hypothetical Energy (kcal/mol) | Description |
| Energy of Reactant | 0.0 | Relative energy of the starting material |
| Energy of Transition State | +25.0 | Activation energy for the cyclization |
| Energy of Product | -10.0 | Relative energy of the cyclized product |
| Reaction Enthalpy (ΔH) | -10.0 | Indicates an exothermic reaction |
Note: This table presents hypothetical energy values for a plausible reaction pathway. Actual calculations would be required to determine the precise energetics.
Quantitative Structure-Reactivity Relationships (QSRR) in Related Aniline Systems
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their measured reactivity. scielo.org.co These models are often expressed as mathematical equations that relate molecular descriptors (physicochemical properties or theoretical parameters) to a specific biological or chemical activity. scielo.org.coresearchgate.net
For aniline and its derivatives, QSRR studies have been employed to understand and predict their behavior in various chemical and biological processes. scielo.org.conih.govacs.org These studies often utilize molecular descriptors derived from experimental measurements or computational calculations.
Commonly used descriptors in QSRR studies of aniline systems include:
Electronic Parameters: Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, are frequently used. researchgate.netacs.org Computationally derived parameters such as HOMO and LUMO energies, and atomic charges can also serve as electronic descriptors. researchgate.net
Hydrophobicity Parameters: The logarithm of the octanol-water partition coefficient (log P) is a common measure of a molecule's hydrophobicity and is often included in QSRR models.
Steric Parameters: Descriptors such as molecular weight, molecular volume, and Taft steric parameters can be used to quantify the steric effects of substituents.
A typical QSRR model for a series of substituted anilines might take the form of a linear equation:
log(k) = c₀ + c₁σ + c₂logP + c₃Eₛ
Where:
log(k) is the logarithm of the reaction rate constant (a measure of reactivity).
σ, logP, and Eₛ are the Hammett constant, hydrophobicity, and steric parameter, respectively.
c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.
Advanced Spectroscopic and Analytical Characterization of N 2 Bromoallyl Aniline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, a detailed structural map can be constructed.
The ¹H NMR spectrum of N-(2-bromoallyl)aniline provides specific information about the chemical environment of the hydrogen atoms. The aromatic protons on the aniline (B41778) ring typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the aniline ring. The N-H proton of the secondary amine gives rise to a signal that can vary in chemical shift and may be broadened due to quadrupole effects and chemical exchange.
The protons of the 2-bromoallyl group exhibit characteristic signals. The methylene (B1212753) protons (=CH₂) adjacent to the bromine atom are expected to be diastereotopic and appear as distinct signals, likely as doublets, in the vinylic region of the spectrum, typically between δ 5.5 and 6.0 ppm. The methylene protons of the N-CH₂ group will also show a distinct signal, likely a doublet, deshielded by the adjacent nitrogen atom, appearing in the range of δ 3.8-4.2 ppm.
A study on the alkylation of aniline with di- and tribromopropane reported the synthesis of N-(2-bromoallyl)aniline, though detailed spectral data was not fully provided in the available summary. chemguide.co.uk For comparison, in N,N-diallylaniline, the N-CH₂ protons appear as a multiplet around δ 3.89-4.00 ppm. tutorchase.com The chemical shifts in N-(2-bromoallyl)aniline would be influenced by the presence of the bromine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-bromoallyl)aniline
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| N-H | Variable | Broad Singlet |
| =CH₂ | 5.5 - 6.0 | Doublet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the aniline ring will show signals in the range of δ 110-150 ppm. The carbon atom attached to the nitrogen (C-N) is typically found at the downfield end of this range.
For the 2-bromoallyl group, the sp² carbons of the double bond will appear in the alkene region of the spectrum. The carbon bearing the bromine atom (C-Br) is expected to be significantly deshielded. The methylene carbon attached to the nitrogen (N-CH₂) will resonate in the aliphatic region, likely around δ 50-60 ppm.
In related N-allyl aniline derivatives, the N-CH₂ carbon has been observed in this region. libretexts.org For aniline itself, the aromatic carbons resonate at specific positions that are influenced by the amino group. lookchem.com The introduction of the N-(2-bromoallyl) substituent will cause shifts in these aromatic signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-bromoallyl)aniline
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-N | ~145 - 150 |
| Aromatic C-H | ~115 - 130 |
| C=C (vinylic) | ~110 - 135 |
| C-Br (vinylic) | ~100 - 110 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For N-(2-bromoallyl)aniline, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). slideshare.net
The fragmentation of N-(2-bromoallyl)aniline under electron ionization (EI) would likely proceed through several key pathways. Alpha-cleavage, a common fragmentation for amines, would involve the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable resonantly stabilized cation. libretexts.org Loss of the bromine atom is another expected fragmentation pathway. The fragmentation of the aromatic ring can also occur, leading to characteristic aromatic fragments. researchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of N-(2-bromoallyl)aniline
| Fragment | m/z (relative to M) | Description |
|---|---|---|
| [M]⁺ | M | Molecular ion (with Br isotope pattern) |
| [M-Br]⁺ | M - 79/81 | Loss of a bromine radical |
| [C₆H₅NHCH₂]⁺ | 106 | Alpha-cleavage product |
| [C₆H₅NH]⁺ | 92 | Loss of the bromoallyl group |
Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the electronic nature of the molecule.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of N-(2-bromoallyl)aniline is expected to show several characteristic absorption bands.
The N-H stretching vibration of the secondary amine will appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching of the aromatic ring will give rise to absorptions in the 1500-1600 cm⁻¹ region. The C-N stretching of the aromatic amine will be found in the 1250-1350 cm⁻¹ range. libretexts.org The vinyl C=C stretch of the allyl group will appear around 1640 cm⁻¹. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Table 4: Predicted FT-IR Absorption Bands for N-(2-bromoallyl)aniline
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Alkene C=C | Stretch | ~1640 |
| Aromatic C=C | Stretch | 1500 - 1600 |
| C-N (Aromatic) | Stretch | 1250 - 1350 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N-(2-bromoallyl)aniline is expected to be dominated by the absorptions of the aniline chromophore. Aniline itself exhibits two main absorption bands in the UV region. The primary absorption band (π → π* transition) is typically observed around 230-240 nm, and a secondary, less intense band (n → π* transition) appears around 280-290 nm. researchgate.net
The presence of the N-(2-bromoallyl) substituent will likely cause a slight shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift) due to its electronic effects on the aniline chromophore. The bromine atom and the allyl group can influence the electronic distribution and the energy of the molecular orbitals involved in the electronic transitions.
Table 5: Predicted UV-Vis Absorption Maxima for N-(2-bromoallyl)aniline
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | ~235 - 245 |
X-ray Crystallography for Solid-State Structural Determination
The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov The quality of the crystal is a critical factor, as well-ordered single crystals are required to obtain high-resolution diffraction data. nih.gov
The solid-state structure of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. For instance, the presence of a bromine atom, as in various bromoaniline isomers, has been shown to play a role in the crystal packing, often participating in intermolecular interactions. researchgate.net
In the absence of a specific crystal structure for N-(2-bromoallyl)aniline, we can infer potential structural parameters by examining related compounds. For example, the crystal structures of various bromo-substituted aniline derivatives have been reported, providing insight into the influence of the bromine atom on molecular geometry and crystal packing. A study on para-substituted derivatives of 2,6-dimethylbromobenzene, including 4-bromo-3,5-dimethylaniline (B1281281), revealed detailed structural information. nih.gov
Similarly, the structural features of the N-allyl group can be understood from the crystallographic analysis of compounds like N-allyl-4-methylbenzenesulfonamide. nih.goviucr.org In this molecule, the geometry of the allyl group and its orientation relative to the rest of the molecule are precisely defined.
A hypothetical crystal structure of N-(2-bromoallyl)aniline would be expected to exhibit a combination of the features observed in these related structures. The aniline moiety would likely be planar or nearly planar, with the nitrogen atom adopting a trigonal pyramidal or trigonal planar geometry depending on the degree of delocalization of its lone pair of electrons into the aromatic ring. The 2-bromoallyl group introduces additional conformational flexibility around the C-N and C-C single bonds.
Key structural parameters that would be determined from an X-ray crystallographic analysis of N-(2-bromoallyl)aniline include:
C-Br bond length: Typically in the range of 1.85-1.95 Å in bromoalkenes.
C=C bond length in the allyl group: Expected to be around 1.34 Å.
C-N bond length: The bond between the aniline nitrogen and the phenyl ring is expected to be shorter than a typical C-N single bond due to resonance, while the C-N bond to the allyl group would be longer.
Bond angles around the nitrogen atom and within the allyl group.
Torsion angles defining the conformation of the bromoallyl substituent relative to the aniline ring.
Intermolecular interactions are also crucial in determining the crystal packing. In the case of N-(2-bromoallyl)aniline, potential interactions could include N-H···Br or C-H···Br hydrogen bonds, as well as π-π stacking interactions between the phenyl rings of adjacent molecules. The presence of the bromine atom could also lead to halogen bonding (C-Br···X), which is a recognized non-covalent interaction in crystal engineering. rsc.org For instance, in the crystal structure of N-allyl-4-methylbenzenesulfonamide, intermolecular N-H···O hydrogen bonds lead to the formation of centrosymmetric dimers, which are further linked by offset π–π interactions. nih.goviucr.org
To illustrate the type of data obtained from X-ray crystallography, the following tables present crystallographic data for a related bromoaniline derivative, 4-bromo-3,5-dimethylaniline nih.gov, and a compound containing an N-allyl group, N-allyl-4-methylbenzenesulfonamide. nih.goviucr.org
Table 1: Crystallographic Data for 4-Bromo-3,5-dimethylaniline nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₁₀BrN |
| Formula Weight | 200.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 9.876 (2) |
| c (Å) | 17.234 (4) |
| β (°) | 103.98 (3) |
| Volume (ų) | 1670.3 (6) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.590 |
This interactive table provides a summary of the unit cell parameters for 4-bromo-3,5-dimethylaniline.
Table 2: Selected Bond Lengths and Angles for 4-Bromo-3,5-dimethylaniline nih.gov
| Bond/Angle | Length (Å) / Angle (°) |
| Br-C4 | 1.898 (4) |
| N-C1 | 1.408 (5) |
| C1-C2 | 1.391 (6) |
| C2-C3 | 1.383 (6) |
| C1-N-H | 119 (2) |
| C2-C1-C6 | 120.9 (4) |
| C3-C4-C5 | 119.9 (4) |
This interactive table highlights key geometric parameters in the solid-state structure of 4-bromo-3,5-dimethylaniline.
Table 3: Crystallographic Data for N-Allyl-4-methylbenzenesulfonamide nih.goviucr.org
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₂S |
| Formula Weight | 211.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.9571 (11) |
| b (Å) | 10.3204 (10) |
| c (Å) | 9.5398 (10) |
| β (°) | 108.053 (4) |
| Volume (ų) | 1025.21 (18) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.369 |
This interactive table summarizes the unit cell parameters for N-allyl-4-methylbenzenesulfonamide.
Table 4: Selected Bond Lengths and Angles for N-Allyl-4-methylbenzenesulfonamide nih.goviucr.org
| Bond/Angle | Length (Å) / Angle (°) |
| S-O1 | 1.4282 (17) |
| S-O2 | 1.4353 (17) |
| S-N1 | 1.617 (2) |
| N1-C8 | 1.465 (3) |
| C8-C9 | 1.495 (4) |
| C9=C10 | 1.299 (4) |
| O1-S-O2 | 118.87 (11) |
| C4-S-N1 | 107.81 (11) |
| C8-N1-S | 119.5 (2) |
This interactive table presents key bond lengths and angles for the N-allyl-4-methylbenzenesulfonamide molecule.
The data from these related structures underscore the precision of X-ray crystallography. A future crystallographic study of N-(2-bromoallyl)aniline would be invaluable for definitively establishing its molecular conformation and understanding the interplay of steric and electronic effects of the bromoallyl group on the aniline moiety. Such a study would also elucidate the supramolecular architecture, revealing the specific intermolecular forces that dictate its solid-state packing.
Q & A
Q. What are the primary synthetic routes for preparing N-(2-bromoallyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of N-(2-bromoallyl)aniline typically involves nucleophilic substitution or cross-coupling reactions. A key approach uses N-(2-bromoallyl)amines as precursors, where bromine acts as a leaving group. Reaction optimization includes:
- Temperature: Room temperature (rt) to 80°C, depending on nucleophile reactivity.
- Catalysts: Palladium-based catalysts for Suzuki cross-coupling (e.g., aryl/alkyl group introduction).
- Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Time: 2–18 hours for amine-based nucleophiles .
Table 1: Representative Conditions for N-(2-bromoallyl)aniline Synthesis
| Reaction Type | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 12 | 75–85 |
| Nucleophilic Substitution | None | rt | 18 | 60–70 |
Q. What analytical techniques are most effective for characterizing N-(2-bromoallyl)aniline and its derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms bromoallyl group integration (e.g., vinyl proton signals at δ 5.5–6.5 ppm).
- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₉H₁₀BrN at m/z 212.0002) .
- Chromatography: HPLC with UV detection (λ = 254 nm) monitors purity; Fast GC-MS resolves volatile derivatives .
Q. How can researchers ensure safe handling of N-(2-bromoallyl)aniline during synthesis?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does functional group tolerance in N-(2-bromoallyl)aniline impact its utility in multi-step syntheses?
Methodological Answer: N-(2-bromoallyl)aniline exhibits broad tolerance for:
- Protecting Groups: Carbamates, sulfonamides, and amides remain intact during cross-coupling.
- Electron-Withdrawing/Donating Groups: Nitro, methoxy, and alkyl groups do not interfere with bromoallyl reactivity .
Table 2: Compatible Functional Groups
| Group Type | Example | Stability Under Standard Conditions |
|---|---|---|
| Carbamate | Boc | Stable (pH 7–9) |
| Amide | Acetyl | Stable (rt to 60°C) |
| Sulfonamide | Tosyl | Stable (oxidative conditions) |
Q. What strategies resolve contradictions in oxidative cleavage outcomes for N-(2-bromoallyl)aniline-derived α-amino ketones?
Methodological Answer: Traditional methods (ozonolysis, Lemieux oxidation) can degrade acid-sensitive groups. Alternatives include:
- Photochemical Cleavage: Uses O₂ or photoexcited nitroarenes under mild conditions (λ = 365 nm, rt).
- Scalability: Demonstrated for gram-scale syntheses with >90% yield .
Key Data: - Ozonolysis yield: 70–75% (risk of overoxidation).
- Photochemical yield: 85–90% (preserves labile groups).
Q. How can cross-coupling reactions expand the structural diversity of N-(2-bromoallyl)aniline derivatives?
Methodological Answer:
- Suzuki-Miyaura Coupling: Introduces aryl/heteroaryl groups at the bromoallyl site.
- Photoredox Catalysis: Enables C–N bond formation with alkyl halides under visible light .
Case Study: Coupling with 4-pyridylboronic acid yields a bioactive analog with antiviral potential (IC₅₀ = 2.3 µM) .
Q. What computational tools aid in predicting the reactivity of N-(2-bromoallyl)aniline in complex systems?
Methodological Answer:
- DFT Calculations: Model transition states for cross-coupling steps (e.g., Pd-mediated bond formation).
- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO) .
Methodological Challenges and Solutions
Q. How to address low yields in bromoallyl group installation during N-(2-bromoallyl)aniline synthesis?
Methodological Answer:
- Optimize Stoichiometry: Use 2–3 equivalents of bromoallylating agent relative to the amine.
- Additive Screening: K₂CO₃ or Cs₂CO₃ improves nucleophilicity in polar solvents .
Q. What protocols ensure reproducibility in photochemical cleavage of N-(2-bromoallyl)aniline derivatives?
Methodological Answer:
- Light Source Calibration: Use actinometry to standardize irradiance (e.g., 450 nm LED, 10 W/cm²).
- Oxygen Purging: Maintain O₂ saturation via bubbling to prevent byproduct formation .
Q. How to validate the scalability of N-(2-bromoallyl)aniline-based routes for industrial research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
